Bensultap

Catalog No.
S520774
CAS No.
17606-31-4
M.F
C17H21NO4S4
M. Wt
431.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bensultap

CAS Number

17606-31-4

Product Name

Bensultap

IUPAC Name

1,3-bis(benzenesulfonylsulfanyl)-N,N-dimethylpropan-2-amine

Molecular Formula

C17H21NO4S4

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C17H21NO4S4/c1-18(2)15(13-23-25(19,20)16-9-5-3-6-10-16)14-24-26(21,22)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

YFXPPSKYMBTNAV-UHFFFAOYSA-N

SMILES

CN(C)C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Bensultap; Bancol; Ruban; Victenon; ZZ-Doricida

Canonical SMILES

CN(C)C(CSS(=O)(=O)C1=CC=CC=C1)CSS(=O)(=O)C2=CC=CC=C2

Description

The exact mass of the compound Bensultap is 431.0353 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. It belongs to the ontological category of nereistoxin analogue insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent for Organic Reactions:

Bensultap can be used as a solvent for a variety of organic reactions. It is a polar aprotic solvent, meaning it has a dipole moment but does not donate protons. This makes it a good solvent for reactions that involve ionic or polar compounds. For instance, a research paper published in the Journal of Organic Chemistry describes the use of Bensultap as a solvent for the palladium-catalyzed Suzuki-Miyaura coupling reaction [].

Electrolyte:

Bensultap can also be used as an electrolyte in electrochemical applications. Its high solubility in water and good conductivity make it a suitable choice for various electrochemical studies. A study published in the International Journal of Hydrogen Energy explored the use of Bensultap as an electrolyte for fuel cell applications [].

Precursor for Synthesis of Other Compounds:

Bensultap can be used as a precursor for the synthesis of other important compounds. For example, it can be used to prepare mesylate esters, which are useful intermediates in organic synthesis. A research article published in the journal Tetrahedron Letters details the application of Bensultap for the synthesis of functionalized mesylate esters [].

Bensultap is a synthetic insecticide that belongs to the class of compounds known as nereistoxin analogs. It is primarily used to control various agricultural pests, particularly in rice cultivation. Its chemical structure is characterized by the formula C₁₇H₂₁NO₄S₄, and it appears as a pale yellow crystalline powder with a slight characteristic odor. Bensultap is moderately toxic to mammals and has low aqueous solubility, which makes it less likely to leach into groundwater but potentially persistent in aquatic environments under certain conditions .

Bensultap acts as a neurotoxin, similar to nereistoxin. It disrupts the insect's nervous system by blocking the nicotinic acetylcholine receptor (nAChR) []. This receptor plays a vital role in transmitting nerve impulses. By blocking nAChR, Bensultap disrupts normal nerve function, leading to paralysis and ultimately death in insects [].

Bensultap is synthesized through a reaction involving the sodium salt of benzenethiolsulfonate and N,N-dimethyl-1,3-dichloro-2-propylamine or N,N-dimethyl-2,3-dichloropropylamine in ethanol. This reaction forms the core structure of bensultap, which can further undergo hydrolysis and other transformations depending on environmental conditions . The compound can also be converted into nereistoxin through alkaline treatment, showcasing its potential for further chemical modification .

Bensultap acts primarily as a neurotoxin by blocking nicotinic acetylcholine receptors in the central nervous system of insects. This mechanism disrupts normal synaptic transmission, leading to paralysis and death of the targeted pests. Bensultap's activity is similar to that of acetylcholine, allowing it to interfere with neurotransmission effectively . It has been shown to be particularly effective against pests like the rice stem borer and leafminers, demonstrating significant insecticidal properties at various application rates .

The synthesis of bensultap typically involves the following steps:

  • Preparation of Sodium Salt: The sodium salt of benzenethiolsulfonate is prepared.
  • Reaction with Chlorinated Amine: This sodium salt is then reacted with either N,N-dimethyl-1,3-dichloro-2-propylamine or N,N-dimethyl-2,3-dichloropropylamine in an ethanol solvent.
  • Purification: The resulting product is purified to obtain bensultap in its crystalline form.

This method allows for the efficient production of bensultap while maintaining its chemical integrity for agricultural applications .

Bensultap is primarily used as an insecticide in agricultural settings. Its applications include:

  • Rice Cultivation: Effective against pests such as the rice stem borer (Chilo suppressalis) and other significant rice pests.
  • Vegetable Crops: Used in various vegetable crops to manage pest populations.
  • Research: Studied for its effects on pest behavior and resistance management strategies .

Despite its effectiveness, it has not gained widespread approval for use in regions like Europe or the United States due to concerns regarding toxicity and environmental persistence compared to other available insecticides .

Bensultap shares structural and functional similarities with several other compounds that act as insecticides. Notable compounds include:

Compound NameChemical StructureMechanism of ActionUnique Features
CartapSimilar structureNicotinic acetylcholine receptor antagonistLess toxic to mammals than bensultap
ThiocyclamSimilar structureNicotinic acetylcholine receptor blockerBroader spectrum against various pests
ThiosultapSimilar structureNeurotoxic action on insectsRapid degradation in soil environments

Bensultap's uniqueness lies in its specific formulation and lower mammalian toxicity compared to some other nereistoxin analogs while maintaining effective pest control capabilities .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

431.0353

LogP

3.36 (LogP)

Appearance

Solid powder

Melting Point

83.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

145Q2E77PJ

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.58e-06 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

17606-31-4

Wikipedia

Bensultap

Use Classification

Agrochemicals -> Insecticides

Dates

Modify: 2023-08-15
1: Grigor'ev AM, Nedovizina GV, Pirozhkov IV. [Detection of bensultap (bancol) derivatives and metabolites by chromatographic methods]. Sud Med Ekspert. 2009 Sep-Oct;52(5):30-5. Russian. PubMed PMID: 20058848.
2: Györi J, Varró P, Zielinska E, Banczerowski-Pelyhe I, Világi I. Bensultap decreases neuronal excitability in molluscan and mammalian central nervous system. Toxicol In Vitro. 2007 Sep;21(6):1050-7. Epub 2007 Mar 31. PubMed PMID: 17507197.
3: Szegedi V, Bárdos G, Détári L, Tóth A, Banczerowski-Pelyhe I, Világi I. Transient alterations in neuronal and behavioral activity following bensultap and fipronil treatment in rats. Toxicology. 2005 Oct 15;214(1-2):67-76. PubMed PMID: 16009481.

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